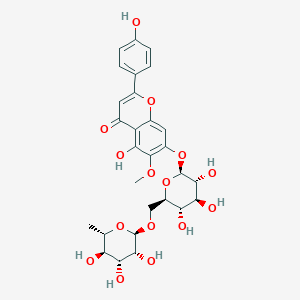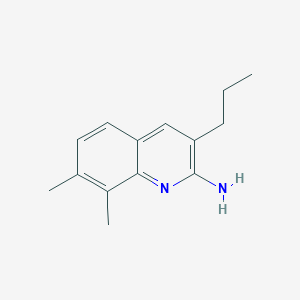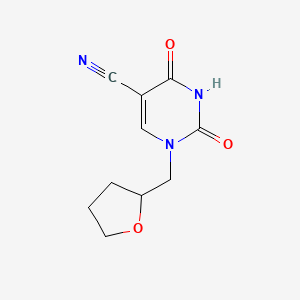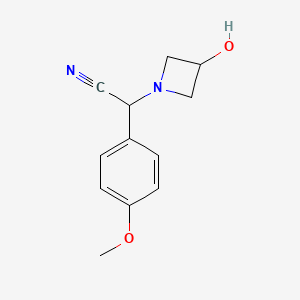![molecular formula C9H6N2O3 B14867837 1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)
1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde is a heterocyclic compound that features a unique structure combining an indazole core with a dioxolo ring and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized procedures to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and solvent-free conditions are employed to minimize byproducts and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3).
Major Products: The major products formed from these reactions include various substituted indazoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as kinases, which play crucial roles in cell signaling and regulation . By binding to the active sites of these enzymes, it can modulate their activity and influence various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indazole-3-carbaldehyde: Lacks the dioxolo ring but shares the indazole core and aldehyde group.
1H-Indole-3-carbaldehyde: Contains an indole core instead of an indazole, with similar functional groups.
1H-[1,3]Dioxolo[4,5-F]indazole-3-carboxylic acid: Features a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2H-[1,3]dioxolo[4,5-f]indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O3/c12-3-7-5-1-8-9(14-4-13-8)2-6(5)10-11-7/h1-3H,4H2,(H,10,11) |
InChI Key |
ZBEQQPRDHLMGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=C(NN=C3C=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)






![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)





![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
